molecular formula C34H33N3O5 B1662867 Elacridar CAS No. 143664-11-3

Elacridar

Numéro de catalogue B1662867
Numéro CAS: 143664-11-3
Poids moléculaire: 563.6 g/mol
Clé InChI: OSFCMRGOZNQUSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Elacridar (also known as GW120918) is an oral bioenhancer that targets multiple drug resistance in tumors . It is often used in research to examine the influence of efflux transporters on agent distribution to the brain .


Synthesis Analysis

As of now, there is no detailed information available about the synthesis of this compound .


Molecular Structure Analysis

This compound has a molecular formula of C34H33N3O5 and a molecular weight of 563.64 . It contains 6 transmembrane domains in the N-terminal half of the molecule .


Chemical Reactions Analysis

This compound is a potent and specific non-competitive inhibitor of P-glycoprotein . It acts by inhibiting the ATP hydrolysis by modulating the ATPase activity . It increases the bioavailability of cytotoxic anti-tumor drugs .


Physical And Chemical Properties Analysis

This compound is a white-colored powder . It has a solubility of 2 mg/ml in dimethyl sulfoxide (DMSO) .

In Vivo

Elacridar has been studied extensively in vivo, with a number of studies demonstrating its efficacy in increasing the bioavailability of drugs. In one study, this compound was found to inhibit the efflux of paclitaxel, a chemotherapeutic drug, in mice. The study also found that this compound could increase the bioavailability of paclitaxel in the animals, leading to an increase in the therapeutic efficacy of the drug.

In Vitro

Elacridar has also been studied extensively in vitro. In one study, this compound was found to inhibit the efflux of doxorubicin, a chemotherapeutic drug, in cultured human cancer cells. The study also found that this compound could increase the intracellular accumulation of doxorubicin in the cells, leading to an increase in the therapeutic efficacy of the drug.

Mécanisme D'action

Target of Action

Elacridar primarily targets P-glycoprotein, also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) . This protein plays a crucial role in determining the response against medications, including cancer therapeutics .

Mode of Action

This compound acts by inhibiting the ATP hydrolysis by modulating the ATPase activity . It functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ATP-binding cassette (ABC) transporter family of transmembrane proteins . These proteins share a common ability to pump chemotherapy agents across the plasma membrane with no prerequisite for structure similarity .

Pharmacokinetics

It is known that this compound is an oral bioenhancer that targets multiple drug resistance in tumors . By inhibiting P-glycoprotein, this compound increases the bioavailability of coadministered drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of P-glycoprotein, which results in an increased bioavailability of coadministered drugs . This can lead to higher drug exposures in tissues, potentially overcoming the natural or acquired efflux mechanism of the local environment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the expression levels of P-glycoprotein in the intestinal environment can reduce the absorption of drugs that are substrates for P-glycoprotein . Thus, the environment in which this compound is administered can significantly impact its effectiveness.

Activité Biologique

Elacridar has been found to be a potent inhibitor of P-glycoprotein (P-gp), a membrane-bound protein that is responsible for the transport of drugs across cell membranes. In addition, this compound has been found to be a potent inhibitor of other drug transporters, such as MRP1 and MRP2, which are also involved in drug efflux.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the efflux of drugs, this compound has been found to increase the intracellular accumulation of drugs and to increase the therapeutic efficacy of drugs. This compound has also been found to inhibit the activity of other drug transporters, such as MRP1 and MRP2.

Avantages Et Limitations Des Expériences En Laboratoire

Elacridar has several advantages for laboratory experiments. It is a potent inhibitor of P-glycoprotein (P-gp), a membrane-bound protein that is responsible for the transport of drugs across cell membranes. In addition, this compound is relatively easy to synthesize and is relatively stable in solution, making it suitable for use in laboratory experiments. However, this compound can be toxic in high doses, and it can interact with other drugs, so caution should be exercised when using it in experiments.

Orientations Futures

Future research into Elacridar could focus on its potential as a drug delivery agent, as well as its potential to increase the bioavailability and therapeutic efficacy of drugs. Additionally, further research could be conducted into the mechanism of action of this compound and its potential to inhibit other drug transporters, such as MRP1 and MRP2. Another potential area of research is the development of new methods of synthesis for this compound, as well as the development of new formulations of this compound that could improve its stability and reduce its toxicity. Finally, further research could be conducted into the potential uses of this compound in combination with other drugs, as well as its potential for use in the treatment of various diseases.

Applications De Recherche Scientifique

Surmonter la résistance aux médicaments en cancérologie

Elacridar a été étudié pour son potentiel à moduler la résistance aux médicaments dans les cellules cancéreuses. Il inhibe la glycoprotéine P (P-gp) et la protéine de résistance au cancer du sein (BCRP), qui sont souvent surexprimées dans les cellules cancéreuses et contribuent à la multirésistance aux médicaments (MDR) . En bloquant ces transporteurs d'efflux, l'this compound peut augmenter la concentration intracellulaire des agents chimiothérapeutiques, ce qui pourrait améliorer leur efficacité .

Améliorer la biodisponibilité orale des médicaments

This compound peut augmenter la biodisponibilité orale des médicaments qui sont des substrats de la P-gp et de la BCRP en inhibant leur efflux des entérocytes vers la lumière intestinale. Cette application est particulièrement bénéfique pour les médicaments ayant une faible absorption orale due à des mécanismes d'efflux actifs .

Améliorer la délivrance de médicaments vers le SNC

La barrière hémato-encéphalique (BHE) est un obstacle important pour les médicaments actifs sur le SNC. This compound a montré des promesses en augmentant la pénétration cérébrale des agents thérapeutiques en inhibant la P-gp et la BCRP au niveau de la BHE, améliorant ainsi les résultats du traitement des troubles neurologiques .

Amélioration de la pharmacocinétique

This compound a été utilisé dans des études cliniques pour étudier son rôle dans la modification de la pharmacocinétique des médicaments co-administrés. En inhibant la P-gp et la BCRP, this compound peut modifier la distribution, le métabolisme et l'excrétion des médicaments, conduisant à des concentrations plasmatiques améliorées et à des effets thérapeutiques .

Traitement des hémopathies malignes

Dans les hémopathies malignes comme la leucémie myéloïde chronique (LMC), this compound a été associé à d'autres médicaments comme l'imatinib pour surmonter la résistance associée aux transporteurs d'efflux de médicaments, re-sensibilisant ainsi les lignées cellulaires résistantes au traitement .

Outil de recherche en développement de médicaments

This compound est un outil de recherche précieux dans le processus de développement de médicaments. Il est utilisé pour évaluer l'impact des transporteurs d'efflux sur la disposition des médicaments et pour comprendre les interactions médiées par les transporteurs qui peuvent influencer le profil pharmacologique de nouvelles entités chimiques .

Chacune de ces applications démontre la polyvalence d'this compound en tant que bio-améliorant et son potentiel à améliorer les résultats thérapeutiques dans divers domaines de la médecine et de la pharmacologie. Les recherches et les essais cliniques en cours permettront d'élucider davantage son rôle et son efficacité dans ces applications .

Safety and Hazards

Elacridar may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Propriétés

IUPAC Name

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCMRGOZNQUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162489
Record name Elacridar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

P-glycoprotein is a well characterized human ABC-transporter of the MDR/TAP subfamily. It is an ATP-dependent efflux pump with broad substrate specificity. It likely evolved as a defence mechanism against harmful substances. Increased intestinal expression of P-glycoprotein can reduce the absorption of drugs that are substrates for P-glycoprotein. Thus, there is a reduced bioavailability, therapeutic plasma concentrations are not attained. Elacridar functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadminstered drugs.
Record name Elacridar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

143664-11-3
Record name Elacridar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143664-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elacridar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143664113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elacridar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elacridar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Elacridar
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELACRIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N488540F94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elacridar
Reactant of Route 2
Reactant of Route 2
Elacridar
Reactant of Route 3
Reactant of Route 3
Elacridar
Reactant of Route 4
Reactant of Route 4
Elacridar
Reactant of Route 5
Reactant of Route 5
Elacridar
Reactant of Route 6
Reactant of Route 6
Elacridar

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.